molecular formula C12H12N2O3 B1491528 Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate CAS No. 2098007-48-6

Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate

Cat. No. B1491528
CAS RN: 2098007-48-6
M. Wt: 232.23 g/mol
InChI Key: XXMGUUYTZIZQFZ-UHFFFAOYSA-N
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Description

Furan derivatives are important building blocks in organic chemistry, found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active molecules .


Synthesis Analysis

Polysubstituted furans can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .


Chemical Reactions Analysis

Historically, the classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied . The reactions of sulfur ylides and alkynes were also applied in the synthesis of furan derivatives .

Scientific Research Applications

Chemical Synthesis and Bioactivity Enhancement

Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate is involved in the synthesis of complex organic compounds, demonstrating its utility in chemical research and development. For instance, its derivatives are explored for amplifying the effects of phleomycin against bacterial strains, such as Escherichia coli. This illustrates its potential in enhancing antibiotic efficacy, showcasing a valuable application in medicinal chemistry research (Brown & Cowden, 1982).

Antimicrobial and Chelating Properties

Further research highlights the compound's role in creating organic ligands with antimicrobial properties. A study focused on synthesizing and characterizing furan ring-containing organic ligands, including derivatives of Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate, revealed their potential in forming metal complexes with antimicrobial activity. This suggests its applications in developing new antimicrobial agents, emphasizing its importance in pharmaceutical research (Patel, 2020).

Synthesis of Heterocyclic Compounds

The compound also serves as a key intermediate in the synthesis of heterocyclic compounds, including pyrimidine derivatives with potential biological activities. These synthetic routes contribute to the discovery of new therapeutic agents, underlining its significance in the field of organic and medicinal chemistry. The production of heterocyclic compounds through reactions involving Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate exemplifies its role in advancing chemical synthesis techniques (Roberts, Landor, & Bolessa, 1994).

Role in Antimicrobial Activity Studies

The synthesis of novel compounds from Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate has been studied for their antimicrobial activities. This includes evaluating the synthesized compounds against a range of bacteria, showcasing the compound's utility in the development of new antimicrobial agents. These studies provide insights into the potential therapeutic applications of derivatives, highlighting the compound's importance in antimicrobial research (Kumaraswamy et al., 2008).

properties

IUPAC Name

ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(15)11-6-10(13-8(2)14-11)9-4-5-16-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMGUUYTZIZQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(furan-3-yl)-2-methylpyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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